

Synthesis of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" via Hantzsch thiazole synthesis

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Compound of Interest

Compound Name: Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Cat. No.: B181909

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Application Notes and Protocols

Topic: Synthesis of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" via Hantzsch Thiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and versatile method for the formation of thiazole rings.[1][2] The reaction typically involves the condensation of an α -halocarbonyl compound with a thioamide.[1] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[3] This document provides a detailed protocol for the synthesis of **Ethyl 2-(4-hydroxythiazol-2-yl)acetate**, a functionalized thiazole derivative with potential applications as a scaffold in medicinal chemistry. The synthesis proceeds via the reaction of ethyl 2-thiooxamate with chloroacetaldehyde.

Reaction Scheme

The synthesis of **Ethyl 2-(4-hydroxythiazol-2-yl)acetate** is achieved through the cyclocondensation reaction between ethyl 2-thiooxamate (a thioamide derivative) and chloroacetaldehyde (an α -haloaldehyde).

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Figure 1: Hantzsch thiazole synthesis of **Ethyl 2-(4-hydroxythiazol-2-yl)acetate**.

Data Presentation

The following tables summarize the key reaction parameters and expected characterization data for the synthesized product.

Table 1: Optimized Reaction Parameters

Parameter	Value	Reference
Reactant Molar Ratio	1:1 (Ethyl 2-thiooxamate : Chloroacetaldehyde)	[1]
Solvent	Ethanol	[4]
Temperature	78 °C (Reflux)	[2]
Reaction Time	4-6 hours	[4]
Catalyst	None (reaction proceeds under neutral conditions)	[1]

Table 2: Product Characterization

Property	Value
Product Name	Ethyl 2-(4-hydroxythiazol-2-yl)acetate
Molecular Formula	C ₇ H ₉ NO ₃ S
Molecular Weight	187.22 g/mol
Appearance	Off-white to pale yellow solid
Expected Yield	75-85%
Melting Point	145-148 °C (estimated)

Table 3: Predicted Spectroscopic Data

Technique	Expected Peaks
¹ H NMR (400 MHz, DMSO-d ₆)	δ 10.5-11.5 (br s, 1H, -OH), 6.75 (s, 1H, thiazole C5-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH ₂ CH ₃), 3.80 (s, 2H, -CH ₂ COO-), 1.20 (t, J = 7.1 Hz, 3H, -OCH ₂ CH ₃).
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 169.5 (C=O, ester), 162.0 (C2-thiazole), 155.0 (C4-thiazole), 108.0 (C5-thiazole), 61.0 (-OCH ₂ CH ₃), 32.5 (-CH ₂ COO-), 14.0 (-OCH ₂ CH ₃).
FT-IR (KBr, cm ⁻¹)	3400-3200 (br, O-H stretch), 2980 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1610 (C=N stretch, thiazole ring), 1550 (C=C stretch, thiazole ring), 1240 (C-O stretch, ester). [5] [6]
Mass Spec (ESI-MS)	m/z 188.03 [M+H] ⁺ , 210.01 [M+Na] ⁺

Experimental Protocol

This protocol details the synthesis of **Ethyl 2-(4-hydroxythiazol-2-yl)acetate** on a 10 mmol scale.

Materials:

- Ethyl 2-thiooxamate (1.31 g, 10 mmol)
- Chloroacetaldehyde (50% w/w aqueous solution, 1.57 g, 10 mmol)
- Ethanol (95%), 50 mL
- Deionized Water
- Activated Charcoal
- Anhydrous Sodium Sulfate

Equipment:

- 100 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and filter flask
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-thiooxamate (1.31 g, 10 mmol) and 40 mL of ethanol. Stir the mixture until the solid is fully dissolved.
- **Reagent Addition:** Slowly add the 50% aqueous solution of chloroacetaldehyde (1.57 g, 10 mmol) to the flask at room temperature.
- **Reaction:** Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction

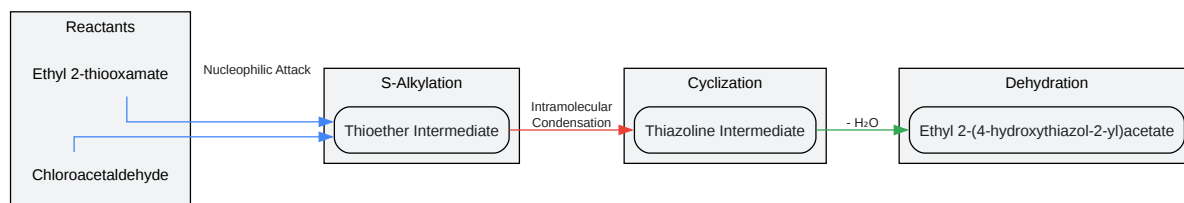
can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).^[1]

- Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
- Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with two portions of cold deionized water (2 x 15 mL) followed by a small amount of cold ethanol (10 mL) to remove unreacted starting materials and impurities.
- Purification: Transfer the crude solid to a beaker containing 30 mL of ethanol. Heat the mixture gently to dissolve the solid. If the solution is colored, add a small amount of activated charcoal and heat for another 10 minutes.
- Hot-filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum or in a desiccator over anhydrous sodium sulfate.
- Characterization: Determine the yield, melting point, and characterize the final product using ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Reaction Mechanism

The Hantzsch synthesis proceeds through an initial nucleophilic attack of the thioamide sulfur on the aldehyde, followed by cyclization and dehydration to form the aromatic thiazole ring.

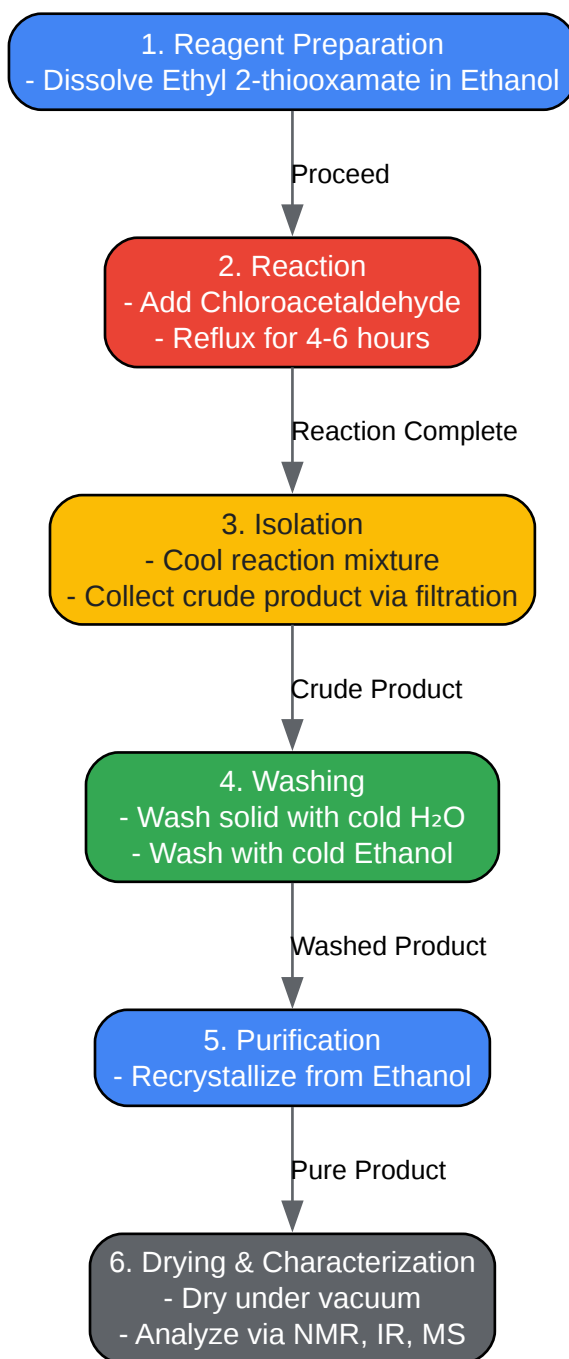


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Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.



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Caption: Experimental workflow for the synthesis.

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